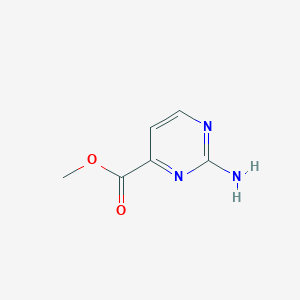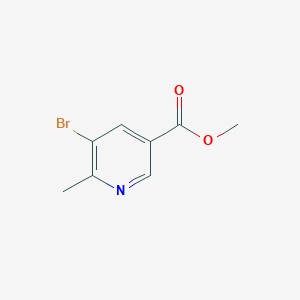![molecular formula C6H13NO2 B1427127 2-[1,2]Oxazinan-2-yl-ethanol CAS No. 1357352-12-5](/img/structure/B1427127.png)
2-[1,2]Oxazinan-2-yl-ethanol
Übersicht
Beschreibung
2-[1,2]Oxazinan-2-yl-ethanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of 1,2-oxazine derivatives, which includes this compound, involves a regioselective hetero Diels-Alder reaction of arylnitroso compounds with sorbic acid. This is followed by a solid-phase synthesis of a library of derivatives that includes modification of the carboxylic group, dihydroxylation of the double bond, and cleavage of the N-O bond . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Relevant Papers The relevant papers retrieved discuss the synthesis of 1,2-oxazine derivatives and the synthesis of oxazolines . These papers provide valuable insights into the synthesis and potential applications of compounds like this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-[1,2]Oxazinan-2-yl-ethanol is a compound that falls within the class of 1,2-oxazines and related compounds, which have been extensively studied for their chemical properties and synthesis methods. One notable approach to synthesizing 1,2-oxazines, including compounds like this compound, involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These intermediates are typically obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. This method underscores the versatility of oxazinan-2-yl-ethanol derivatives as electrophiles in synthetic chemistry, offering pathways to chiral synthons and various general reactions. The reduction of 1,2-oxazines derivatives further exemplifies the compound's role in synthesizing structurally diverse molecules (Sainsbury, 1991).
Bio-ethanol and Hydrogen Production
The application of this compound extends into the realm of renewable energy, particularly in the production of bio-ethanol and hydrogen. Bio-ethanol, a sustainable energy carrier, is primarily produced from biomass fermentation. Its reforming provides a promising method for hydrogen production, showcasing the role of catalysts like Rh and Ni in enhancing ethanol steam reforming for hydrogen generation. This process not only highlights the potential of this compound in renewable energy but also emphasizes the importance of selecting proper catalyst supports to achieve optimal hydrogen production and long-term catalyst stability. The development of bimetallic catalysts and millisecond-contact time reactors represents significant progress in leveraging bio-ethanol for fuel cell applications (Ni, Leung, & Leung, 2007).
Environmental and Ecological Impacts
The environmental and ecological implications of this compound and related compounds are multifaceted. For instance, ethanol-diesel fuel blends have been researched for their potential to reduce particulate emissions in compression-ignition engines. Ethanol's properties as a renewable bio-based resource and its oxygenated nature make it an attractive alternative fuel. This research area focuses on blend properties such as stability, viscosity, and lubricity, alongside the fuel's effect on engine performance, durability, and emissions. The development of suitable additives to enhance blend stability is crucial for the compatibility of ethanol-diesel blends with engines, marking an important stride towards sustainable automotive fuels (Hansen, Zhang, & Lyne, 2005).
Eigenschaften
IUPAC Name |
2-(oxazinan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-4-7-3-1-2-6-9-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYXUHJNHSZMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate](/img/structure/B1427046.png)
![(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1427048.png)


![2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1427056.png)

![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)




![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)